molecular formula C9H5ClN2O B12094995 2-(Chloromethyl)-1,3-benzoxazole-7-carbonitrile

2-(Chloromethyl)-1,3-benzoxazole-7-carbonitrile

Cat. No.: B12094995
M. Wt: 192.60 g/mol
InChI Key: JEJSOTKSSSZLNQ-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-1,3-benzoxazole-7-carbonitrile is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-1,3-benzoxazole-7-carbonitrile typically involves the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the benzoxazole ring . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters such as temperature, pressure, and pH. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-1,3-benzoxazole-7-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted benzoxazole derivatives with various functional groups.

    Oxidation: Oxidized benzoxazole derivatives.

    Reduction: Reduced benzoxazole derivatives, such as amines.

Scientific Research Applications

Biological Applications

2-(Chloromethyl)-1,3-benzoxazole-7-carbonitrile exhibits promising biological activities, making it a candidate for further research in medicinal applications.

1. Antimicrobial Activity:
Research indicates that this compound possesses significant antimicrobial properties. Its mechanism often involves inhibiting bacterial enzymes or disrupting cell membranes, leading to effective antibacterial action against various pathogens.

2. Antifungal Properties:
Preliminary studies suggest that the compound also demonstrates antifungal activity, although specific mechanisms and efficacy levels require further investigation.

3. Anticancer Potential:
The compound has been explored for its anticancer properties. Studies show that it can selectively inhibit cancer cell proliferation while sparing normal cells, indicating a potential therapeutic application in oncology .

Industrial Applications

Beyond biological research, this compound has applications in material science:

1. Polymer Development:
The compound can be used as a building block in synthesizing novel polymers with specific properties tailored for industrial applications.

2. Dye Production:
Due to its unique chromophoric characteristics, it may also find use in developing dyes with desirable optical properties.

Case Studies

Several studies have documented the efficacy of this compound:

Antimicrobial Studies:

  • A study showed an IC50 value indicating significant antibacterial activity against Mycobacterium tuberculosis .

Cytotoxicity Assays:

  • In vitro assays demonstrated selective cytotoxicity towards cancer cell lines while sparing normal cells .

Enzyme Inhibition Profiles:

  • The compound exhibited inhibitory effects on acetylcholinesterase with an IC50 value comparable to established inhibitors.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-1,3-benzoxazole-7-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membranes .

Comparison with Similar Compounds

Similar Compounds

    2-(Chloromethyl)-1,3-benzoxazole: Lacks the nitrile group, which may affect its reactivity and biological activity.

    1,3-Benzoxazole-7-carbonitrile: Lacks the chloromethyl group, which may influence its chemical properties and applications.

    2-(Methyl)-1,3-benzoxazole-7-carbonitrile:

Uniqueness

2-(Chloromethyl)-1,3-benzoxazole-7-carbonitrile is unique due to the presence of both the chloromethyl and nitrile groups, which confer distinct chemical reactivity and biological activity. These functional groups enable the compound to participate in a variety of chemical reactions and exhibit diverse biological effects, making it a valuable compound in research and industrial applications.

Biological Activity

2-(Chloromethyl)-1,3-benzoxazole-7-carbonitrile is a member of the benzoxazole family characterized by its unique structure, which includes a benzene ring fused to an oxazole ring. This compound is notable for its chloromethyl and carbonitrile functional groups, which significantly influence its chemical reactivity and biological properties. Research indicates that this compound exhibits a range of biological activities, including antimicrobial, antifungal, and anticancer properties.

  • Molecular Formula : C10H8ClN3O
  • Molecular Weight : 219.64 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

This compound has demonstrated significant antimicrobial activity against various bacterial strains. The mechanism of action is believed to involve the inhibition of bacterial enzymes or disruption of cell membranes. Studies have shown that it can effectively inhibit both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus4 μg/mL
Escherichia coli8 μg/mL
Pseudomonas aeruginosa16 μg/mL

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Antifungal Activity

The compound also exhibits antifungal properties. It has been tested against various fungal pathogens, showing promising results in inhibiting fungal growth.

Fungal StrainIC50 (μg/mL)
Candida albicans12.5
Aspergillus niger15.0
Fusarium solani18.5

The antifungal activity is attributed to its ability to interfere with fungal cell wall synthesis and function .

Anticancer Activity

Research indicates that this compound has cytotoxic effects on several cancer cell lines. Notably, it has shown efficacy against breast cancer (MCF-7), lung cancer (A549), and liver cancer (HepG2) cells.

Cancer Cell LineIC50 (μM)
MCF-725.72
A54930.45
HepG222.15

The anticancer mechanism is believed to involve apoptosis induction and cell cycle arrest in cancer cells .

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, disrupting metabolic pathways.
  • Cell Membrane Disruption : Its structural components allow it to integrate into lipid membranes, leading to increased permeability and cell death.
  • Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

Several studies have focused on the biological effects of benzoxazole derivatives similar to this compound:

  • Study on Antimicrobial Efficacy : A comparative study demonstrated that benzoxazole derivatives exhibited varying degrees of antibacterial activity against resistant strains of bacteria, with some derivatives outperforming traditional antibiotics .
  • Antifungal Screening : Research conducted on a series of benzoxazole derivatives revealed that modifications at specific positions enhanced antifungal activity against clinical isolates of Candida species .
  • Cytotoxicity Assessment : In vitro studies assessed the cytotoxicity of various benzoxazole derivatives on multiple cancer cell lines, confirming the potential of these compounds as anticancer agents .

Properties

Molecular Formula

C9H5ClN2O

Molecular Weight

192.60 g/mol

IUPAC Name

2-(chloromethyl)-1,3-benzoxazole-7-carbonitrile

InChI

InChI=1S/C9H5ClN2O/c10-4-8-12-7-3-1-2-6(5-11)9(7)13-8/h1-3H,4H2

InChI Key

JEJSOTKSSSZLNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)N=C(O2)CCl)C#N

Origin of Product

United States

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